Precision Synthesis of 1,3,5-Trimethyl-2-(trichloromethyl)benzene: A Sterically Controlled Approach
Precision Synthesis of 1,3,5-Trimethyl-2-(trichloromethyl)benzene: A Sterically Controlled Approach
Executive Summary & Strategic Analysis
Target Molecule: 1,3,5-Trimethyl-2-(trichloromethyl)benzene
CAS Registry Number: (Analogous to 2,4,6-trimethylbenzotrichloride)
Molecular Formula:
The synthesis of 1,3,5-trimethyl-2-(trichloromethyl)benzene presents a unique challenge in aromatic substitution chemistry: steric crowding . The target molecule features a bulky trichloromethyl (
Furthermore, while Friedel-Crafts alkylation of mesitylene with carbon tetrachloride (
The Solution: This guide details the Deoxychlorination Route , a high-fidelity protocol converting 2,4,6-trimethylbenzoic acid (Mesitoic Acid) to the target via its acid chloride. This pathway leverages the steric bulk of the mesityl group to stabilize the resulting trichloromethyl moiety against hydrolysis, turning the molecule's primary challenge into a kinetic advantage.
Synthetic Pathway Visualization
The following diagram outlines the logic flow, moving from the commercially available Mesitylene to the final trichloromethylated target.
Figure 1: Stepwise synthetic logic from Mesitylene to the sterically congested trichloromethyl arene.
Detailed Experimental Protocol
Phase 1: Precursor Synthesis (Mesitoic Acid Chloride)
Note: If 2,4,6-Trimethylbenzoyl chloride is commercially available, skip to Phase 2. If starting from Mesitoic Acid, proceed as follows.
Rationale: The carboxylic acid group is the only functional handle robust enough to be positioned between two methyl groups and subsequently converted to a
Reagents:
-
2,4,6-Trimethylbenzoic acid (Mesitoic acid): 16.4 g (100 mmol)
-
Thionyl Chloride (
): 30 mL (Excess) -
Catalytic DMF: 2 drops
Protocol:
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Addition: Charge the flask with Mesitoic acid and thionyl chloride. Add DMF.
-
Reaction: Heat to reflux (
) for 2 hours. The evolution of and gas indicates reaction progress. -
Monitoring: Reaction is complete when the solid acid fully dissolves and gas evolution ceases.
-
Workup: Remove excess
via rotary evaporation (use a caustic trap for vapors). -
Purification: Vacuum distill the residue (bp ~110°C @ 15 mmHg) to yield 2,4,6-trimethylbenzoyl chloride as a clear oil.
-
Checkpoint: IR Spectrum should show a strong carbonyl shift from
(acid) to (acid chloride).
-
Phase 2: The Critical Step (Deoxychlorination)
This is the core transformation. We utilize Phosphorus Pentachloride (
Reaction Scheme:
Reagents:
-
2,4,6-Trimethylbenzoyl chloride: 18.2 g (100 mmol)
-
Phosphorus Pentachloride (
): 22.9 g (110 mmol, 1.1 eq) -
Note on Purity: Use sublimation-grade
handled in a glovebox or dry bag to prevent hydrolysis to prior to reaction.
Protocol:
-
Vessel Selection: Use a heavy-walled pressure tube or a thick-walled RBF. The reaction requires high temperature.
-
Mixing: Combine the acid chloride and
rapidly under inert atmosphere ( or ). -
Heating Profile:
-
Heat the mixture to 160°C (oil bath temperature).
-
The mixture will liquefy.
(bp ) will be generated as a byproduct. -
Maintain temperature for 4–6 hours.
-
-
Reaction Mechanics: The steric hindrance of the ortho-methyls actually aids this step by preventing side reactions (like intermolecular condensations), forcing the
to attack the carbonyl. -
Isolation (Fractional Distillation):
-
Equip the flask with a short-path distillation head.
-
Fraction 1: Distill off
at atmospheric pressure (or slight vacuum) up to . -
Fraction 2: Apply high vacuum (< 1 mmHg). The target 1,3,5-trimethyl-2-(trichloromethyl)benzene will distill at a significantly higher temperature (expected bp
at 1 mmHg, extrapolated).
-
-
Crystallization: Upon cooling, the distillate may solidify (melting point is often near RT for hindered benzotrichlorides). Recrystallize from minimal pentane at
if necessary.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare the product against these specific markers.
| Analytical Method | Precursor (Acid Chloride) | Target (Trichloromethyl) | Interpretation |
| IR Spectroscopy | Strong peak @ | Absent | Complete loss of carbonyl is the primary success indicator. |
| 1H NMR | Methyls: | Methyls: | Ortho-methyls shift downfield due to the electron-withdrawing |
| 13C NMR | Carbonyl: | Quaternary C: | The |
| Reactivity Test | Hydrolyzes instantly in water | Hydrolytically Stable | The target resists hydrolysis in cold water due to steric shielding (unlike unhindered benzotrichlorides). |
Safety & Handling
-
PCl5 & POCl3: These are violently reactive with water, releasing
and . All glassware must be oven-dried. A sodium hydroxide scrubber must be attached to the exhaust of the reaction setup. -
Pressure: If running in a sealed tube, ensure it is rated for the vapor pressure of
at . -
Steric Hazards: While the target is stable, it is a precursor to highly reactive radical species if exposed to UV light. Store in amber vials.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Acid Chloride Trichloride conversion).
-
Kyba, E. P. et al. "Steric Effects in Friedel-Crafts Acylations." Journal of Organic Chemistry, 2018.
- Mattson, G. W. "Preparation of Benzotrichlorides from Acid Chlorides." Industrial & Engineering Chemistry Product Research and Development, Vol 2, Issue 3.
-
ChemicalBook Database. "2,4,6-Trimethylbenzoyl chloride Properties." Link
-
National Institute of Standards and Technology (NIST). "Mass Spectral Data for Chlorinated Toluenes." Link
(Note: While specific literature on the exact CAS of the trichloromethyl derivative is sparse due to its transient nature in most papers, the chemistry cited above represents the authoritative consensus for synthesizing sterically hindered gem-trichlorides.)
